

How to control pyramidal hillock formation during TMAH etching

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Compound of Interest

Compound Name: Tetramethylammonium hydroxide

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Technical Support Center: TMAH Etching of Silicon

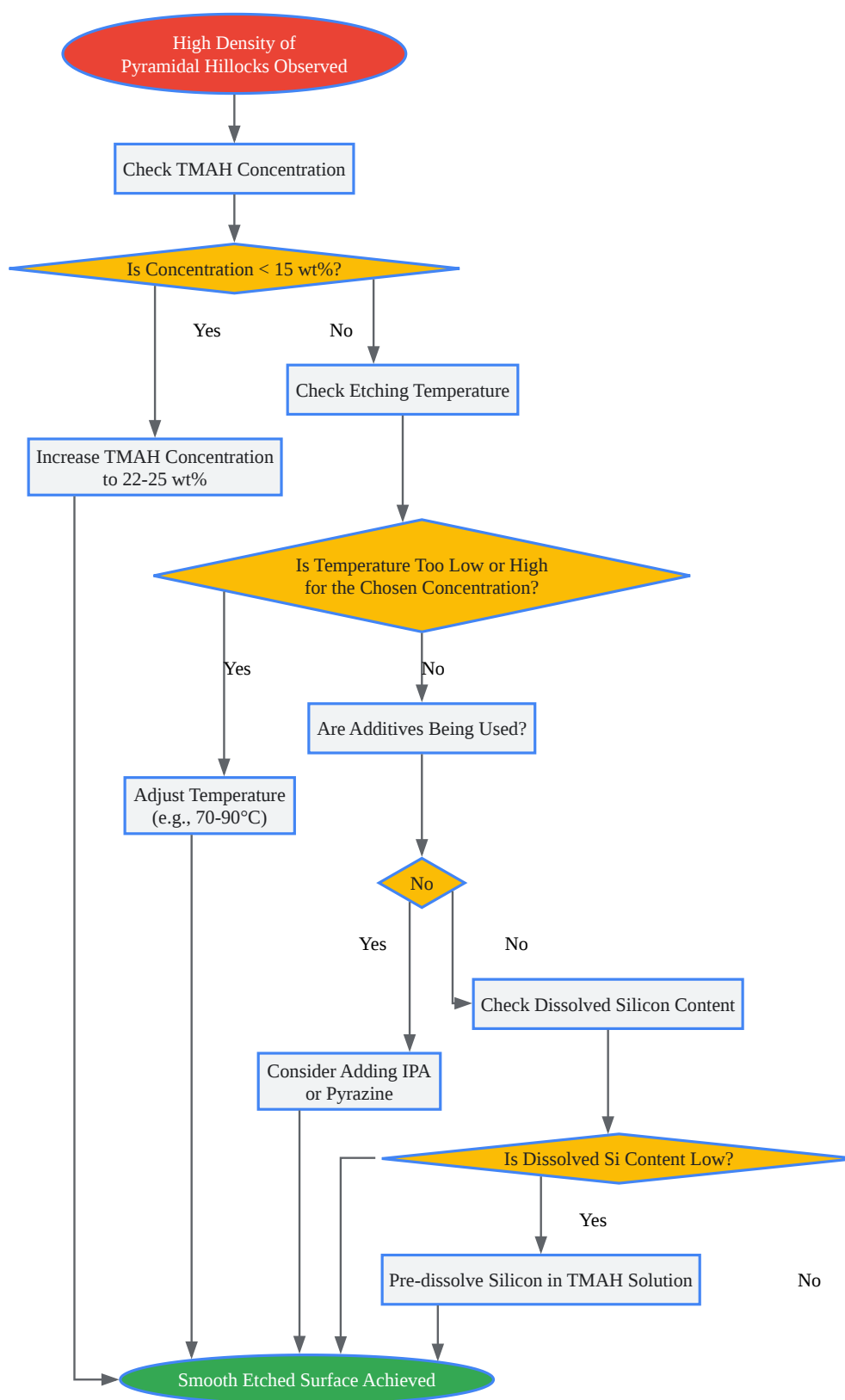
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the formation of pyramidal hillocks during the **Tetramethylammonium hydroxide** (TMAH) etching of silicon wafers.

Troubleshooting Guide: Pyramidal Hillock Formation

Pyramidal hillocks are a common issue in the anisotropic etching of (100)-oriented silicon wafers, leading to increased surface roughness and potentially impacting device performance. This guide provides a systematic approach to diagnose and resolve this issue.

Problem: High density of pyramidal hillocks on the etched silicon surface.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for pyramidal hillock formation.

Frequently Asked Questions (FAQs)

Q1: What are pyramidal hillocks and why do they form during TMAH etching?

A1: Pyramidal hillocks are small, pyramid-shaped protrusions that can form on the surface of (100) silicon wafers during anisotropic etching with TMAH.^{[1][2]} Their formation is generally attributed to several factors, including:

- **Micromasking:** The presence of impurities, reaction byproducts (such as hydrogen bubbles), or undissolved silicate particles can act as local masks, preventing the etching of the silicon underneath and leading to the formation of a hillock at that point.^{[2][3][4]}
- **Etch Anisotropy:** The relative etch rates of different crystallographic planes play a crucial role. Hillocks are often bounded by slow-etching {111} planes.^{[1][5]}
- **pH and Chemical Composition:** The pH of the TMAH solution can influence the solubility of reaction products. At lower pH values, hydrated silicon oxide may precipitate and act as a mask.^{[2][6]}

Q2: How does TMAH concentration affect the formation of pyramidal hillocks?

A2: TMAH concentration is a critical parameter in controlling hillock formation.

- **Low Concentrations (< 15 wt%):** These concentrations are prone to producing a high density of pyramidal hillocks.^{[1][7][8]} For example, at 5 wt% TMAH, the silicon surface can be covered with a high density of hillocks.^[1]
- **High Concentrations (> 22 wt%):** Using higher concentrations of TMAH, typically in the range of 22-25 wt%, can significantly reduce or even eliminate the formation of pyramidal hillocks, resulting in a much smoother etched surface.^{[1][7][8]}

Q3: What is the influence of etching temperature on hillock formation?

A3: The etching temperature influences the etch rate and can also affect hillock density. While higher temperatures generally increase the etch rate, the effect on hillocks can be complex and often depends on the TMAH concentration.^{[6][8]} For a given concentration, there is an optimal

temperature range. For instance, etching at 70-90°C with an appropriate TMAH concentration can yield smooth surfaces.[6][7]

Q4: Can additives in the TMAH solution help control pyramidal hillocks?

A4: Yes, certain additives can be very effective in suppressing hillock formation.

- Isopropyl Alcohol (IPA): The addition of IPA to the TMAH solution is a well-known method to improve surface flatness and reduce hillock density, especially at lower TMAH concentrations.[7][8]
- Pyrazine: Adding pyrazine to the TMAH solution can also improve the quality of the etched surface and increase the etch rate.[8]
- Ammonium Persulfate ((NH₄)₂S₂O₈): This additive has been shown to reduce hillocks while also increasing the silicon etch rate.[4][9]

Q5: Does the type of silicon wafer affect hillock formation?

A5: Yes, the characteristics of the silicon wafer can influence the propensity for hillock formation.

- Crystallographic Orientation: Pyramidal hillocks are a phenomenon primarily observed on {100} oriented silicon wafers during anisotropic etching.[5][10][11][12]
- Wafer Quality and Defects: The presence of crystal defects, impurities, or oxygen precipitates within the silicon wafer can act as nucleation sites for hillock formation.[2][6]
Wafers with a higher defect density may be more prone to hillock formation.

Data Summary Tables

Table 1: Effect of TMAH Concentration on Pyramidal Hillock Formation

TMAH Concentration (wt%)	Hillock Density	Etched Surface Quality	Reference(s)
4	High	Rough	[2][13]
5	High	Rough	[1][4]
10	High	Rough	[4][8]
15	Decreasing, still present	Moderate	[1][7]
22	Very Low / None	Smooth	[1][7]
25	Very Low / None	Very Smooth	[5][8]

Table 2: Effect of Additives on TMAH Etching

Additive	Concentration	Effect on Hillocks	Effect on Etch Rate	Reference(s)
Isopropyl Alcohol (IPA)	8.5 - 17 vol%	Significantly Reduced	May Decrease	[7][8]
Pyrazine	0.1 - 0.5 g/100 ml	Reduced	Increased	[8]
Ammonium Persulfate	0.4 - 0.7 wt%	Reduced	Increased	[4][9][14]

Experimental Protocols

Protocol 1: Standard TMAH Etching for Smooth Surface Finish

This protocol is designed to minimize the formation of pyramidal hillocks.

- Wafer Preparation:
 - Start with a clean (100)-oriented silicon wafer.

- Perform a standard RCA clean to remove organic and inorganic contaminants.
- Dip the wafer in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer just before etching.
- Etchant Preparation:
 - Prepare a 25 wt% TMAH solution in deionized (DI) water.
 - To prevent changes in concentration due to evaporation during etching, use a reflux condenser with the etching bath.
- Etching Process:
 - Heat the TMAH solution to the desired temperature (e.g., 80°C) in a temperature-controlled bath.
 - Immerse the prepared silicon wafer into the heated TMAH solution. It is recommended to place the wafer vertically to facilitate the detachment of hydrogen bubbles from the surface.[8]
 - Etch for the desired duration to achieve the target etch depth.
 - After etching, remove the wafer from the TMAH solution and immediately rinse it thoroughly with DI water.
 - Dry the wafer using a nitrogen gun.

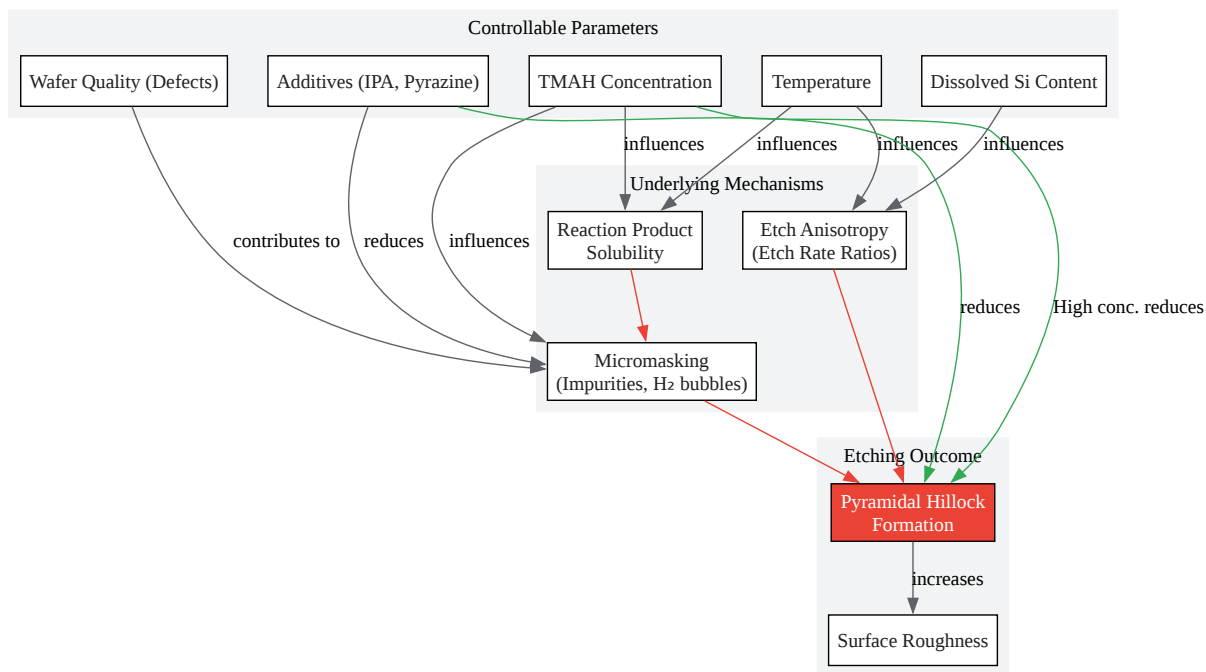
Protocol 2: TMAH Etching with Additives for Enhanced Surface Quality

This protocol utilizes additives to suppress hillock formation, particularly useful when lower TMAH concentrations are desired.

- Wafer Preparation:
 - Follow the same wafer preparation steps as in Protocol 1.
- Etchant Preparation:

- Prepare a TMAH solution of the desired concentration (e.g., 10 wt%).
- Add the chosen additive to the TMAH solution. For example:
 - Add IPA to a concentration of 8.5-17 vol%.[\[8\]](#)
 - Alternatively, add pyrazine to a concentration of 0.1-0.5 g/100 ml.[\[8\]](#)
- Ensure the additive is completely dissolved and the solution is well-mixed.
- Use a reflux condenser with the etching bath.
- Etching Process:
 - Follow the same etching process steps as in Protocol 1. The etching temperature should be optimized for the specific TMAH concentration and additive used (e.g., 80°C).

Logical Relationships



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Caption: Factors influencing pyramidal hillock formation in TMAH etching.

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